Lipophilicity (XLogP3) Differentiates 2-Methoxyphenyl from Alkyl and Unsubstituted Analogs in the Triazolo[4,3-a]pyridine-8-carboxylic Acid Series
The target compound exhibits a computed XLogP3 of 2.3, placing it in a favorable lipophilicity window for passive membrane permeability while avoiding the excessive hydrophobicity often associated with promiscuous binding or poor solubility [1]. In contrast, the unsubstituted parent core has a lower computed XLogP3 (~0.4), and the 3-methyl analog has a measured logP of approximately 0.92, both of which reside below the typical optimal range (1.5–3.0) for cellular permeability [2].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem computed) |
| Comparator Or Baseline | 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid: LogP ≈ 0.92; [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid (unsubstituted): XLogP3 ≈ 0.4 |
| Quantified Difference | Target is 1.38 log units more lipophilic than 3-methyl analog; ~1.9 log units more lipophilic than unsubstituted core |
| Conditions | Computed lipophilicity values (XLogP3 algorithm, PubChem; experimentally measured LogP from vendor/MSDS sources) |
Why This Matters
A lipophilicity difference of >1 log unit directly impacts passive permeability, aqueous solubility, and protein binding, making the target compound a more suitable starting point for cell-permeable probe design than its more polar analogs.
- [1] PubChem. 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid. Compound Summary CID 28814031. Computed XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/28814031 View Source
- [2] PubChem. [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid. Compound Summary CID 58074751. Computed XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/58074751 View Source
